molecular formula C7H9NOS B2666341 3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole CAS No. 2248373-47-7

3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole

Cat. No.: B2666341
CAS No.: 2248373-47-7
M. Wt: 155.22
InChI Key: HMRIXJIWHMHQGS-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methyl group and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with epoxide-forming reagents. One common method includes the use of oxirane derivatives in the presence of catalysts to facilitate the formation of the epoxide ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(2-methyloxiran-2-yl)-1,2-thiazole
  • 2-Methyl-3-(2-methyloxiran-2-yl)-1,2-thiazole
  • 5-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole

Uniqueness

3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole is unique due to the specific positioning of the methyl and oxirane groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5-6(3-10-8-5)7(2)4-9-7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRIXJIWHMHQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C2(CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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